molecular formula C8H7BBrNO2 B3364167 (5-bromo-1H-indol-2-yl)boronic acid CAS No. 1107627-19-9

(5-bromo-1H-indol-2-yl)boronic acid

Cat. No.: B3364167
CAS No.: 1107627-19-9
M. Wt: 239.86 g/mol
InChI Key: JXTZTULSEGBGMA-UHFFFAOYSA-N
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Description

(5-bromo-1H-indol-2-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound widely used in organic synthesis. The presence of both bromine and boronic acid functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-indol-2-yl)boronic acid typically involves the reaction of 5-bromoindole with a boron-containing reagent. One common method is the lithiation of 5-bromoindole followed by reaction with a borate ester. This process takes advantage of the ortho-metalation of the indole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for the synthesis of boronic acid derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols: Formed from oxidation of the boronic acid group.

    Substituted Indoles: Formed from nucleophilic substitution of the bromine atom.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-1H-indol-3-yl)boronic acid
  • (5-chloro-1H-indol-2-yl)boronic acid
  • (5-fluoro-1H-indol-2-yl)boronic acid

Uniqueness

(5-bromo-1H-indol-2-yl)boronic acid is unique due to the presence of both bromine and boronic acid functional groups, which provide distinct reactivity patterns. The bromine atom allows for further functionalization through substitution reactions, while the boronic acid group facilitates coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(5-bromo-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTZTULSEGBGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696180
Record name (5-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107627-19-9
Record name (5-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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